Diisooctylphenol

Description

BenchChem offers high-quality Diisooctylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisooctylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

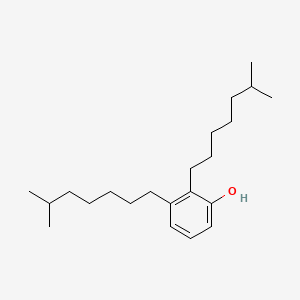

Structure

3D Structure

Properties

CAS No. |

85958-96-9 |

|---|---|

Molecular Formula |

C22H38O |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

2,3-bis(6-methylheptyl)phenol |

InChI |

InChI=1S/C22H38O/c1-18(2)12-7-5-9-14-20-15-11-17-22(23)21(20)16-10-6-8-13-19(3)4/h11,15,17-19,23H,5-10,12-14,16H2,1-4H3 |

InChI Key |

FNRRHKQTVNDRSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1=C(C(=CC=C1)O)CCCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of diisooctylphenol

An In-Depth Technical Guide to the Chemical Structure of Diisooctylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisooctylphenol (DIOP) represents not a single chemical entity, but a complex family of isomeric compounds. The term broadly describes a phenol molecule substituted with two isooctyl alkyl groups. The inherent structural ambiguity arises from two primary sources: the significant isomerism of the "isooctyl" group itself and the multiple possible attachment points on the phenolic ring. This guide deconstructs this complexity, providing a detailed examination of the probable chemical structures, synthesis methodologies, and analytical approaches relevant to DIOP. We will explore its physicochemical properties and, by drawing analogies with structurally related alkylphenols, discuss its industrial applications and toxicological considerations pertinent to scientific research and drug development. This document serves as a foundational reference for professionals requiring a precise understanding of this class of compounds.

Part 1: The Structural Chemistry of Diisooctylphenol

A precise understanding of diisooctylphenol begins with a systematic breakdown of its nomenclature, which is key to appreciating the multiplicity of structures it encompasses.

Deconstructing the Nomenclature: Phenol, "Di-", and "Isooctyl"

The name itself implies three components:

-

Phenol: A parent molecule consisting of a hydroxyl (-OH) group attached to a benzene ring (C₆H₅OH). This hydroxyl group is chemically activating, meaning it directs subsequent substitutions primarily to the ortho (positions 2, 6) and para (position 4) carbons of the ring.

-

Di-: A prefix indicating the presence of two identical substituent groups.

-

Isooctyl: A non-specific term for an eight-carbon (C₈H₁₇) alkyl group with a branched structure. Unlike a simple linear chain (n-octyl), the "iso-" prefix denotes a variety of branched isomers.

Isomerism of the Isooctyl Group

The term "isooctyl" is not a formal IUPAC designation and is often used in industrial chemistry to refer to a mixture of branched C8 isomers. The most common structure implied is derived from the dimerization of isobutylene, leading to isooctene, which is then used in alkylation reactions. A prevalent isooctyl isomer is 6-methylheptyl [1][2]. However, other C8 isomers exist, and the specific structure can influence the final properties of the DIOP molecule.

Positional Isomerism on the Phenolic Ring

The two isooctyl groups can attach to the five available carbon atoms of the phenol ring in several combinations. Given the ortho-, para-directing nature of the hydroxyl group, the most sterically and electronically favored positions for substitution are carbons 2, 4, and 6. This leads to three primary positional isomers for a di-substituted phenol:

-

2,4-Diisooctylphenol: One group at an ortho position and one at the para position.

-

2,6-Diisooctylphenol: Both groups at the ortho positions, flanking the hydroxyl group.

-

3,5-Diisooctylphenol: Both groups at the meta positions. This is generally less common in direct alkylation of phenol but can be synthesized through other routes. An example of a related structure is 3,5-bis(2-methylpropyl)phenol[3].

The combination of alkyl chain isomerism and positional isomerism means that a typical industrial-grade "diisooctylphenol" is a complex mixture of various distinct molecules.

Probable Structures and IUPAC Naming

For clarity and precision, IUPAC nomenclature is essential. Assuming the isooctyl group is 6-methylheptyl, the IUPAC names for the most probable isomers would be:

-

2,4-bis(6-methylheptyl)phenol

-

2,6-bis(6-methylheptyl)phenol

The following diagram illustrates these likely isomeric structures.

Caption: Primary components and resulting common isomers of diisooctylphenol.

Part 2: Synthesis and Physicochemical Properties

General Synthesis Route: Friedel-Crafts Alkylation

The industrial synthesis of diisooctylphenol typically involves the acid-catalyzed Friedel-Crafts alkylation of phenol with an isooctene isomer (or a mixture). This reaction is analogous to the synthesis of other styrenated and alkylated phenols[4].

Reaction Workflow:

-

Catalyst Activation: A Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid (e.g., H₂SO₄) is prepared.

-

Alkylation: Phenol is reacted with isooctene in the presence of the catalyst. The reaction is typically exothermic and requires temperature control.

-

Product Mixture: The reaction yields a mixture of mono-, di-, and tri-isooctylphenols, along with various positional isomers of each.

-

Purification: The desired diisooctylphenol fraction is separated from the crude mixture, usually through vacuum distillation. Further purification to isolate specific isomers requires chromatographic techniques.

Caption: General synthesis workflow for diisooctylphenol production.

Physicochemical Properties

The properties of diisooctylphenol are determined by its structure: a small, polar hydroxyl group attached to a large, nonpolar hydrocarbon framework. This amphiphilic nature drives its applications. Below are the computed properties for a representative isomer, 4-(6-methylheptyl)phenol, which is a mono-substituted variant, and diisobutylphenol, a di-substituted analog.

| Property | 4-(6-methylheptyl)phenol[2] | 3,5-bis(2-methylpropyl)phenol[3] | Unit |

| Molecular Formula | C₁₄H₂₂O | C₁₄H₂₂O | - |

| Molecular Weight | 206.32 | 206.32 | g/mol |

| XLogP3-AA (LogP) | 5.1 | 4.7 | - |

| Hydrogen Bond Donor Count | 1 | 1 | - |

| Hydrogen Bond Acceptor Count | 1 | 1 | - |

| Rotatable Bond Count | 5 | 4 | - |

These properties indicate that diisooctylphenols are highly lipophilic (LogP > 5), have low water solubility, and are likely to be viscous liquids or low-melting-point solids. Their high molecular weight and low polarity suggest low volatility.

Part 3: Analytical Methodologies

Overview of Chromatographic Techniques

Due to the complex isomeric nature of DIOP, chromatographic methods are essential for its analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column, is the method of choice for separating and quantifying phenolic compounds[5][6][7]. Detection can be achieved using a Diode-Array Detector (DAD) for UV-Vis absorbance or a Fluorescence Detector (FLD) for enhanced sensitivity[7][8]. For unambiguous identification, coupling HPLC with Mass Spectrometry (LC-MS) is ideal[6][9].

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is also effective. However, the low volatility and polar hydroxyl group of phenols often necessitate a derivatization step (e.g., silylation) to improve chromatographic performance[6][9].

Detailed Protocol: HPLC-DAD Analysis of a Diisooctylphenol Mixture

This protocol provides a standardized method for the separation and quantification of DIOP isomers in a sample matrix. It is based on established methods for analyzing similar phenolic compounds[5][8].

1. Objective: To resolve and quantify the components of a diisooctylphenol technical mixture.

2. Materials & Reagents:

-

HPLC system with a quaternary pump, autosampler, column oven, and DAD.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade, preferably purified to 18.2 MΩ·cm.

-

Formic Acid, analytical grade.

-

DIOP sample/standard.

-

Volumetric flasks, pipettes, and autosampler vials.

3. Standard Preparation:

-

Prepare a 1000 µg/mL stock solution of the DIOP reference standard in ACN.

-

Perform serial dilutions in ACN to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation (Solid/Liquid Matrix):

-

This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is highly effective for extracting phenols from complex matrices[6][7].

-

Extraction: Homogenize 5 g of the sample with 10 mL of water. Add 10 mL of ACN and shake vigorously for 1 minute.

-

Salting Out: Add magnesium sulfate and sodium acetate, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup: Transfer the upper ACN layer to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents. Vortex for 30 seconds and centrifuge.

-

Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

5. HPLC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 10 µL

-

DAD Wavelength: Monitor at 275 nm.

-

Gradient Program:

-

0-2 min: 60% B

-

2-15 min: Linear gradient from 60% to 95% B

-

15-20 min: Hold at 95% B

-

20-21 min: Return to 60% B

-

21-25 min: Re-equilibration at 60% B

-

6. Data Analysis:

-

Integrate the peak areas for the resolved isomers in both standards and samples.

-

Construct a linear regression calibration curve for each major isomer identified.

-

Calculate the concentration of each isomer in the original sample based on the calibration curve.

Part 4: Applications and Toxicological Considerations

Industrial Applications

By analogy with other hindered phenols like di-styrenated phenol[4], diisooctylphenol and its derivatives are primarily used as antioxidants and stabilizers in a variety of materials, including:

-

Polymers and Plastics: To prevent degradation during high-temperature processing and to extend the service life of the final product.

-

Rubber (Elastomers): To protect against oxidation from heat, light, and environmental exposure.

-

Lubricating Oils and Industrial Fluids: To inhibit oxidation and sludge formation.

The bulky isooctyl groups provide steric hindrance around the phenolic hydroxyl group, which enhances its stability and effectiveness as a radical scavenger.

Relevance in Drug Development & Toxicology

Direct applications of diisooctylphenol in drug development are not documented. However, understanding its properties is crucial for toxicological assessment and for its potential use as a chemical intermediate.

-

Lipophilic Moieties in Medicinal Chemistry: The isooctylphenol scaffold could be considered a lipophilic fragment in drug design to enhance membrane permeability or target proteins with hydrophobic binding pockets. Prodrug strategies often involve adding lipophilic groups to improve a drug's pharmacokinetic profile[10]. However, the potential for toxicity must be carefully evaluated.

-

Toxicological Profile & Endocrine Disruption: Many alkylphenols are known or suspected endocrine-disrupting compounds (EDCs)[2]. They can mimic natural hormones, potentially leading to adverse reproductive and developmental effects. While specific toxicity data for diisooctylphenol is limited, related compounds like di-n-octyl phthalate (DNOP) and diisobutyl phthalate (DIBP) have been shown to affect the liver, kidneys, and reproductive systems in animal studies[11][12]. The potential for diisooctylphenol to act as an EDC is a significant concern that would need to be thoroughly investigated before any consideration for use in applications with human exposure. The process of drug discovery and development involves extensive preclinical safety and toxicity evaluation to identify and mitigate such risks[13].

Conclusion

Diisooctylphenol is a term that defines a class of chemicals rather than a single structure, characterized by a phenol core with two branched eight-carbon alkyl chains. The complexity arising from both alkyl and positional isomerism necessitates the use of advanced analytical techniques like HPLC and GC-MS for accurate characterization. While its primary role is as an industrial antioxidant, its highly lipophilic nature and structural similarity to known endocrine disruptors warrant careful toxicological evaluation. For researchers and drug development professionals, understanding the nuanced chemistry and potential biological activity of diisooctylphenol is essential for both leveraging its chemical properties and mitigating potential safety risks.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 104166, Diisobutylphenol. Available from: [Link].

-

Yuan, H., et al. (2013). A new and fast microextraction technique termed vortex-assisted supramolecular solvent microextraction. Analytical Methods. Available from: [Link].

-

Global Substance Registration System. DIISOOCTYL ISOPHTHALATE. Available from: [Link].

-

U.S. Consumer Product Safety Commission. (2011). Toxicity review of diisooctyl phthalate (DIOP). Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14389816, Isooctylphenol. Available from: [Link].

-

Zgoła-Grześkowiak, A., et al. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS. Molecules. Available from: [Link].

-

Liu, R., et al. (2012). A sensitive method was developed for the purification and determination of bisphenol A and alkylphenols in river sediments. Analytical Methods. Available from: [Link].

-

Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 168643, 4-Isooctylphenol. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 33934, Diisooctyl phthalate. Available from: [Link].

-

Al-Mamun, M. A., et al. (2024). In vivo toxicity of Dioctyl Phthalate in adult and zebrafish larvae. Heliyon. Available from: [Link].

-

Grześkowiak, T., et al. (2021). Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples. Molecules. Available from: [Link].

-

Grześkowiak, T., et al. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. Analytical and Bioanalytical Chemistry. Available from: [Link].

-

Johnson, W. Jr. (2005). Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, diisostearyl dimer dilinoleate, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate. International Journal of Toxicology. Available from: [Link].

-

U.S. Consumer Product Safety Commission. (2010). Toxicity Review for Di-n-octyl Phthalate (DNOP). Available from: [Link].

-

U.S. Consumer Product Safety Commission. (2011). Toxicity review of diisobutyl phthalate (DIBP). Available from: [Link].

-

Roy, A., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available from: [Link].

-

Dadashzadeh, K., et al. (2024). The historical impact and future potential of dyes in drug discovery. Archiv der Pharmazie. Available from: [Link].

-

Shigetomi, T., et al. (2024). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]disiloles and -diphospholes. Molecules. Available from: [Link].

-

Vohora, D., et al. (2023). Drug discovery and development: introduction to the general public and patient groups. Drug Discovery Today. Available from: [Link].

-

U.S. Food and Drug Administration. (2025). CITC 2024 – D2S03 – Clinical Pharmacology: Early Drug Development. YouTube. Available from: [Link].

-

U.S. Food and Drug Administration. (2025). Drug Development Tool (DDT) Qualification Programs. Available from: [Link].

Sources

- 1. Isooctylphenol | C14H22O | CID 14389816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isooctylphenol | C14H22O | CID 168643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diisobutylphenol | C14H22O | CID 104166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. library.dphen1.com [library.dphen1.com]

- 6. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. library.dphen1.com [library.dphen1.com]

- 9. Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. cpsc.gov [cpsc.gov]

- 12. cpsc.gov [cpsc.gov]

- 13. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]

Introduction: Navigating the Complexity of Diisooctylphenol

An In-depth Technical Guide to Diisooctylphenol and its Analogs: Properties, Synthesis, and Applications

This technical guide will, therefore, address the broader family of dialkylphenols, with a focus on di-substituted isomers that serve as close structural analogs to the diisooctylphenol class. By examining the properties and behaviors of well-characterized dialkylphenols, we can infer the likely characteristics of diisooctylphenols and provide a valuable resource for researchers, scientists, and drug development professionals. This guide will delve into the physical properties, synthesis, analytical characterization, and potential applications of these compounds, with a particular emphasis on their relevance to the pharmaceutical industry.

Physicochemical Properties of Dialkylphenol Analogs

To provide a quantitative understanding of the properties of diisooctylphenol, the following table summarizes the physicochemical data for several representative dialkylphenols. These compounds share a similar structural motif and can be used to estimate the properties of various diisooctylphenol isomers.

| Property | 2,4-Di-tert-butylphenol | 2,4-Diisopropylphenol | 2,4-Diethylphenol | 2,4-Diisobutylphenol |

| CAS Number | 96-76-4[1] | 2934-05-6[2] | 936-89-0[3] | Not readily available |

| Molecular Formula | C₁₄H₂₂O[1] | C₁₂H₁₈O | C₁₀H₁₄O[3] | C₁₄H₂₂O[4] |

| Molecular Weight | 206.33 g/mol [1] | 178.27 g/mol | 150.22 g/mol [3] | 206.32 g/mol [4] |

| Appearance | Pale yellow crystalline solid[1] | - | - | - |

| Melting Point | 56-57 °C[1] | - | - | - |

| Boiling Point | 263-264 °C[1] | 79-80 °C | - | - |

| Density | - | 0.948 g/mL at 25 °C | - | - |

| Solubility | Low water solubility.[5] | - | - | Soluble in organic solvents.[6] |

| Refractive Index | - | n20/D 1.5130 | - | - |

Synthesis and Purification of Dialkylphenols

The synthesis of dialkylphenols typically involves the Friedel-Crafts alkylation of phenol with an appropriate alkylating agent, such as an alkene or an alkyl halide, in the presence of an acid catalyst. The choice of catalyst and reaction conditions can influence the degree and position of alkylation.

Generalized Experimental Protocol for Synthesis

-

Reaction Setup : A solution of phenol in an appropriate solvent (e.g., a non-polar organic solvent) is prepared in a reaction vessel equipped with a stirrer, a thermometer, and a reflux condenser.

-

Catalyst Addition : A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄), is carefully added to the reaction mixture.

-

Alkylation : The alkylating agent (e.g., isooctene) is added dropwise to the stirred mixture while maintaining a specific reaction temperature. The reaction is often exothermic, so cooling may be necessary.

-

Reaction Monitoring : The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : Upon completion, the reaction is quenched by the slow addition of water or a dilute acid. The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Solvent Removal : The solvent is removed under reduced pressure to yield the crude dialkylphenol product.

Caption: A generalized workflow for the synthesis of dialkylphenols via Friedel-Crafts alkylation.

Purification

The crude product is typically a mixture of mono-, di-, and tri-alkylated phenols, along with various positional isomers. Purification is often achieved through vacuum distillation or column chromatography.

Spectroscopic Characterization

The structural elucidation of dialkylphenols relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

-

Aromatic Protons : The protons on the phenol ring typically appear as multiplets in the range of δ 6.5-7.5 ppm. The splitting pattern and chemical shifts are indicative of the substitution pattern.

-

Phenolic -OH Proton : The hydroxyl proton signal is a singlet that can appear over a broad range (δ 4-8 ppm) and its chemical shift is concentration and solvent-dependent.[7] This peak can be confirmed by a D₂O shake, which results in its disappearance.[7]

-

Alkyl Protons : The protons of the isooctyl groups will appear in the upfield region (δ 0.5-3.0 ppm) with characteristic splitting patterns corresponding to their specific isomeric structure. The protons on the carbon directly attached to the aromatic ring (benzylic protons) will be the most downfield of the alkyl signals.

¹³C NMR Spectroscopy

-

Aromatic Carbons : The carbon atoms of the phenol ring will have signals in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-OH) is typically the most downfield.

-

Alkyl Carbons : The carbons of the isooctyl chains will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

-

O-H Stretch : A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration.[7] The broadness is due to hydrogen bonding.

-

C-O Stretch : A strong C-O stretching vibration is typically observed in the 1150-1250 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches : Absorptions corresponding to the aromatic ring's C-H and C=C stretching vibrations are also present.

Applications in Drug Development

While specific applications for diisooctylphenol in pharmaceuticals are not extensively documented, the broader class of alkylphenols has potential utility in drug development, primarily related to their physicochemical properties.

Solubility Enhancement

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[8] Alkylphenols, due to their amphiphilic nature (possessing both a hydrophilic hydroxyl group and lipophilic alkyl chains), can act as solubilizing agents or be used in the formulation of drug delivery systems.

-

Deep Eutectic Systems (DES) : Alkylphenols can potentially be used as components in the formation of Deep Eutectic Solvents (DES) or Therapeutic Deep Eutectic Systems (THEDES).[8][9] These systems are mixtures of compounds that have a significantly lower melting point than the individual components and can be effective at solubilizing poorly water-soluble drugs, thereby enhancing their bioavailability.[8]

Caption: A diagram illustrating the formation of a Deep Eutectic System for enhanced drug solubility.

Excipients in Formulations

The lipophilic nature of the long alkyl chains can be advantageous in the formulation of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles (LNPs), to improve the oral absorption of hydrophobic drugs.

Safety and Handling

Alkylphenols as a class are generally considered hazardous materials and should be handled with appropriate precautions.[10][11][12][13][14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

-

Ventilation : Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors or dust.[11][14]

-

Handling : Avoid contact with skin, eyes, and clothing.[10][11][12] Wash thoroughly after handling.[12]

-

Storage : Store in a cool, dry, and well-ventilated place in tightly sealed containers.[10]

-

First Aid : In case of contact, immediately flush the affected area with plenty of water.[11][12] Seek medical attention if irritation persists. In case of ingestion, do not induce vomiting and seek immediate medical attention.[12]

Conclusion

While "diisooctylphenol" remains a structurally ambiguous term with limited specific data, this guide has provided a comprehensive overview of the properties, synthesis, characterization, and potential applications of the broader class of dialkylphenols. By understanding the characteristics of its close analogs, researchers and drug development professionals can make informed decisions regarding the potential use of diisooctylphenol isomers in their work. The information presented herein serves as a foundational resource for further investigation into this interesting and potentially useful class of chemical compounds.

References

-

Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. PMC. Available from: [Link]

-

Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. MDPI. Available from: [Link]

-

2,4-Diethylphenol | C10H14O | CID 70296. PubChem. Available from: [Link]

-

2,6-Dimethoxyphenol | C8H10O3 | CID 7041. PubChem. Available from: [Link]

-

2,6-DIMETHOXYPHENOL EXTRA PURE MSDS CAS-No. Loba Chemie. Available from: [Link]

-

SAFETY DATA SHEET. Available from: [Link]

-

Aqueous Solubilities of Alkylphenols and Methoxyphenols at 25 .degree.C. Journal of Chemical & Engineering Data. ACS Publications. Available from: [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available from: [Link]

-

Deep Eutectic Solvents and Pharmaceuticals. MDPI. Available from: [Link]

-

Alkylphenol and alkylphenol polyethoxylates in water and wastewater: A review of options for their elimination. Arabian Journal of Chemistry. Available from: [Link]

-

Supercritical Fluids applications in the Pharmaceutical Industry. Available from: [Link]

-

NMR and IR Spectroscopy of Phenols. Request PDF. ResearchGate. Available from: [Link]

-

Environmental fate of alkylphenols and alkylphenol ethoxylates—a review. Available from: [Link]

-

Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. PubMed. Available from: [Link]

-

2,4-DIISOBUTYLPHENOL. precisionFDA. Available from: [Link]

-

Anionic Alkylphenol Ethoxylates-APEOs-CAS14409-72-4. Available from: [Link]

-

2,4-di-tert-butyl phenol, 96-76-4. Available from: [Link]

Sources

- 1. 2,4-di-tert-butyl phenol, 96-76-4 [thegoodscentscompany.com]

- 2. 2,4-DIISOPROPYLPHENOL | 2934-05-6 [chemicalbook.com]

- 3. 2,4-Diethylphenol | C10H14O | CID 70296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

- 6. sancolo.com [sancolo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. images.thdstatic.com [images.thdstatic.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Synthesis Pathways for Diisooctylphenol Isomers: A Technical Guide to Alkylation Kinetics, Catalysis, and Process Optimization

Diisooctylphenol (DIOP) isomers, primarily 2,4-di-tert-octylphenol and 2,6-di-tert-octylphenol, are critical intermediates in the synthesis of specialized phenolic resins, tackifiers for rubber compounding, and high-performance antioxidants. The synthesis relies on the Friedel-Crafts alkylation of phenol with diisobutylene (DIB), a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. This guide elucidates the mechanistic pathways, catalyst selection, and experimental protocols required to selectively synthesize specific DIOP isomers.

Mechanistic Pathways of Phenol Alkylation

The alkylation of phenol with DIB is a complex network of series-parallel reactions governed by both kinetic and thermodynamic controls 1[1]. The reaction proceeds via the formation of a tertiary carbocation from DIB under acidic conditions.

-

O-Alkylation vs. C-Alkylation : Initial kinetic control often leads to O-alkylation, forming an unstable phenolic ether (tert-octyl phenyl ether)1[1].

-

Ionic Rearrangement : Under thermodynamic control, the ether undergoes an intramolecular rearrangement to form C-alkylphenols, primarily 4-tert-octylphenol, as para-substitution is sterically favored 1[1].

-

Dialkylation : Subsequent alkylation of 4-tert-octylphenol with another DIB molecule yields 2,4-di-tert-octylphenol.

-

Ortho-Directing Catalysis : To synthesize 2,6-di-tert-octylphenol, specialized catalysts like aluminum phenoxide are required to direct the bulky tert-octyl groups exclusively to the ortho positions 2[2].

Mechanistic pathways for the synthesis of diisooctylphenol isomers from phenol and diisobutylene.

Catalyst Selection and Causality

The choice of catalyst dictates the isomer distribution, reaction kinetics, and downstream purification requirements.

-

Heterogeneous Solid Acids : Sulfonic acid functionalized cross-linked polystyrene resins (e.g., Amberlyst 15) are the industry standard for synthesizing 2,4-di-tert-octylphenol3[3]. They eliminate the need for aqueous quenching and mitigate reactor corrosion. Amberlyst 36 Dry offers higher thermal stability (up to 150°C), enabling the higher temperatures required for dialkylation 4[4].

-

Homogeneous Lewis Acids : To synthesize the sterically hindered 2,6-di-tert-octylphenol, aluminum phenoxide is utilized. The mechanism involves the formation of an intermediate complex that rigidly holds the phenol and olefin in proximity, exclusively directing the alkylation to the ortho positions5[5].

Table 1: Comparison of Catalytic Systems for DIOP Synthesis

| Catalyst Type | Example | Target Isomer | Operating Temp (°C) | Advantages | Disadvantages |

| Solid Acid Resin | Amberlyst 36 Dry | 2,4-di-tert-octylphenol | 90 - 120 | Easy separation, reusable, no neutralization | Mass transfer limitations, potential fouling |

| Homogeneous Lewis Acid | Aluminum Phenoxide | 2,6-di-tert-octylphenol | 100 - 180 | High ortho-selectivity | Requires aqueous quench, catalyst loss |

| Homogeneous Brønsted Acid | p-Toluenesulfonic Acid | 2,4-di-tert-octylphenol | 100 - 140 | Fast kinetics, high conversion | Corrosive, requires neutralization |

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis of 2,4-di-tert-octylphenol using Amberlyst 36 Dry

Objective : Maximize the yield of the 2,4-isomer through thermodynamic control and excess alkylating agent. Causality : A molar ratio of Phenol:DIB of 1:2.5 is used to drive the equilibrium toward dialkylation. The temperature is maintained at 110°C to overcome the activation energy barrier for the second alkylation step while preventing DIB oligomerization.

-

Preparation : Dry Amberlyst 36 resin in a vacuum oven at 105°C for 12 hours to remove moisture, which poisons the Lewis acid sites.

-

Initialization : Charge a 1L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple with 94.1 g (1.0 mol) of pure phenol. Heat to 60°C to melt the phenol.

-

Catalyst Addition : Add 10 g of the dried Amberlyst 36 resin (approx. 10 wt% of phenol). Stir at 300 rpm to create a uniform suspension.

-

Alkylation : Gradually add 280.5 g (2.5 mol) of diisobutylene over 60 minutes using a dosing pump. Exothermic heat will be released; maintain the reactor temperature at 110°C using the cooling jacket.

-

Reaction & Self-Validation : Maintain the reaction at 110°C for 6 hours. Validation Step: Sample the mixture hourly. Analyze via GC-FID to monitor the depletion of 4-tert-octylphenol and the formation of 2,4-di-tert-octylphenol. The reaction is complete when the 4-tert-octylphenol peak area stabilizes.

-

Separation : Cool the mixture to 70°C and filter through a sintered glass funnel to recover the solid catalyst.

-

Purification : Subject the filtrate to vacuum distillation (e.g., 5 mbar). Unreacted DIB and phenol will distill first, followed by mono-alkylated isomers. The 2,4-di-tert-octylphenol is collected as the heavy fraction (boiling point approx. 165-170°C at 5 mbar).

Protocol B: Synthesis of 2,6-di-tert-octylphenol using Aluminum Phenoxide

Objective : Exploit the ortho-directing effect of aluminum phenoxide to synthesize the sterically hindered 2,6-isomer. Causality : Aluminum metal reacts with phenol to form aluminum phenoxide in situ. High pressure is required to keep DIB in the liquid phase at the elevated temperatures (150°C) necessary for this hindered reaction.

-

Catalyst Generation : In a high-pressure Parr autoclave, add 94.1 g (1.0 mol) of phenol and 0.54 g (0.02 mol) of aluminum turnings. Purge with nitrogen. Heat to 160°C until hydrogen evolution ceases, indicating complete formation of aluminum phenoxide 5[5].

-

Alkylation : Cool the reactor to 100°C. Pressurize the reactor with 280.5 g (2.5 mol) of diisobutylene.

-

Reaction & Self-Validation : Heat the sealed reactor to 150°C. The pressure will rise (typically 5-15 bar). Stir at 500 rpm for 8 hours. Validation Step: Monitor the pressure drop; a stabilization in pressure indicates the cessation of DIB consumption.

-

Quenching : Cool the reactor to room temperature and carefully vent excess pressure. Add 100 mL of 10% aqueous HCl to quench the catalyst, converting aluminum phenoxide to soluble aluminum chloride and free phenol.

-

Phase Separation : Transfer to a separatory funnel. Wash the organic layer with deionized water until the aqueous phase is neutral (pH 7).

-

Purification : Dry the organic phase over anhydrous sodium sulfate. Isolate the 2,6-di-tert-octylphenol via fractional vacuum distillation or crystallization from cold methanol.

Self-validating experimental workflow for the synthesis and isolation of DIOP isomers.

References

- Alkylation of phenol with 1-dodecene and diisobutylene in the presence of a cation exchanger as the catalyst Source: Industrial & Engineering Chemistry Research - ACS Publications URL

- WO2017042181A1 - Process for the alkylation of phenols Source: Google Patents URL

- Theory and Practice of Alkyl Phenol Synthesis.

- Alkylation of phenol: a mechanistic view Source: PubMed - NIH URL

- The alkylation of phenol with isobutene Source: ResearchGate URL

Sources

physicochemical characteristics of diisooctylphenol

Physicochemical Characteristics and Application Workflows of Diisooctylphenol in Advanced Formulation Sciences

Executive Summary & Mechanistic Overview

As a Senior Application Scientist specializing in surfactant chemistry and formulation thermodynamics, I frequently encounter the need for highly specific hydrophobic anchors in complex emulsion systems. Diisooctylphenol (DIOP) —primarily identified by[1] and its isomer mixtures[2]—is a heavily branched dialkylated phenol. Unlike linear or mono-alkylated phenols (such as standard octylphenol or nonylphenol), the dual isooctyl chains of DIOP provide a massive steric footprint.

This unique steric bulk fundamentally alters the critical packing parameter (CPP) of its derivatives. When DIOP is ethoxylated, the resulting nonionic surfactants exhibit exceptional surface-active properties. These derivatives are heavily utilized in [3] to prevent dewetting, and in [4] to modify cloud points and enhance grease release[4][5].

Core Physicochemical Properties

Understanding the baseline physical chemistry of DIOP is critical for predicting its behavior during synthesis and formulation. The extreme lipophilicity of the molecule drives the entropic penalty of water structuring, which in turn drives micellization when the molecule is functionalized.

Table 1: Physicochemical Properties of Diisooctylphenol

| Parameter | Value | Causality / Scientific Implication |

| Molecular Formula | C₂₂H₃₈O | The dual C8 chains create a highly lipophilic backbone, dictating extreme hydrophobic behavior[2]. |

| Molecular Weight | 318.54 g/mol | High molecular weight limits volatility and increases thermal stability during high-heat reactions. |

| Log Kow | > 6.0 (Extrapolated) | Strong partitioning into lipid phases; critical for stabilizing lipid-based drug delivery systems. |

| Boiling Point | > 300 °C (Predicted) | Allows for high-temperature alkaline ethoxylation (150°C) without substrate degradation. |

| Water Solubility | Negligible (< 1 mg/L) | Necessitates chemical derivatization (e.g., ethoxylation) to achieve an optimal Hydrophilic-Lipophilic Balance (HLB). |

| pKa (Phenolic OH) | ~ 10.5 | Weakly acidic; requires a strong base (like KOH) to generate the reactive phenoxide nucleophile. |

Experimental Workflows: Synthesis & Validation

To utilize DIOP in aqueous environments, it must be converted into an amphiphilic molecule. The industry standard is condensation with 15 moles of ethylene oxide (EO) to produce DIOP-EO15[3][4]. The following protocols form a self-validating system: the successful execution of the synthesis (Protocol 1) is quantitatively verified by the thermodynamic behavior observed in the tensiometry validation (Protocol 2).

Protocol 1: Synthesis of Diisooctylphenol Ethoxylates (DIOP-EO15)

Causality: We utilize Potassium Hydroxide (KOH) to deprotonate the phenolic hydroxyl. Crucially, the intermediate vacuum dehydration step prevents residual water from reacting with ethylene oxide, which would otherwise form unwanted polyethylene glycol (PEG) homopolymers and skew the surfactant's HLB.

-

Reactor Preparation: Purge a high-pressure stainless steel Parr reactor with anhydrous Nitrogen (

) to establish an inert atmosphere. -

Substrate Loading: Charge the reactor with 1.0 mole of Diisooctylphenol (318.5 g).

-

Catalyst Addition: Add 0.3 wt% of Potassium Hydroxide (KOH) as the alkaline catalyst.

-

Dehydration (Critical Step): Heat the mixture to 110 °C under strict vacuum (10 mbar) for 1 hour. This removes the water generated from phenoxide formation.

-

Ethoxylation: Pressurize the reactor to 3 bar with

. Heat to 150 °C. Gradually meter in 15.0 moles of Ethylene Oxide (660.8 g). Note: EO addition must be rate-limited by the reactor's heat removal capacity due to the highly exothermic nature of ring-opening polymerization. -

Digestion & Neutralization: Hold at 150 °C for 30 minutes after pressure drops (indicating complete EO consumption). Cool to 80 °C and neutralize with glacial acetic acid to pH 6.5-7.5.

-

Purification: Filter the viscous product through a 1-micron membrane to remove precipitated potassium acetate salts.

Logical workflow of Diisooctylphenol ethoxylation highlighting causality in moisture removal.

Protocol 2: Determination of Critical Micelle Concentration (CMC) via Tensiometry

Causality: If Protocol 1 is successful, the resulting DIOP-EO15 will exhibit a specific CMC. The bulky diisooctyl groups will force interface saturation at lower concentrations compared to mono-octylphenols due to their larger cross-sectional area.

-

Solution Preparation: Prepare a stock solution of the synthesized DIOP-EO15 in ultrapure water (18.2 MΩ·cm) at a concentration of 10 mM.

-

Serial Dilution: Generate a logarithmic concentration gradient from 0.001 mM to 10 mM using an automated precision titrator.

-

Equilibration: Allow all solutions to rest at 25.0 ± 0.1 °C for 24 hours. This ensures complete micelle formation and thermodynamic equilibrium at the air-water interface.

-

Measurement: Utilize a Wilhelmy plate tensiometer. Crucial: Clean the platinum plate by flaming it until red hot before every single measurement to remove organic residues.

-

Data Acquisition: Measure the surface tension (mN/m) for each dilution.

-

Analysis: Plot surface tension against the logarithm of surfactant concentration (log C). The CMC is identified at the sharp inflection point where the surface tension curve plateaus, validating the amphiphilic integrity of the synthesized batch.

Thermodynamic pathway of DIOP-EO15 from monomeric dispersion to API solubilizing micelles.

References

-

Environmental Risk Evaluation Report: 4-tert-Octylphenol Source: UK Environment Agency (GOV.UK) URL:[Link]

- Method of developing a high contrast, positive photoresist using a developer containing alkanolamine (US4808513A)

-

J-CHECK: 2,4-Diisooctylphenol (CAS 86378-09-8) Source: National Institute of Technology and Evaluation (NITE) URL:[Link]

- Chlorine bleach compatible liquid detergent compositions (US4594184A)

- Aqueous solution of an alpha olefin sulfonate surfactant (WO2001094509A2)

Sources

- 1. J-CHECK(English) [nite.go.jp]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. US4808513A - Method of developing a high contrast, positive photoresist using a developer containing alkanolamine - Google Patents [patents.google.com]

- 4. US4594184A - Chlorine bleach compatible liquid detergent compositions - Google Patents [patents.google.com]

- 5. WO2001094509A2 - Aqueous solution of an alpha olefin sulfonate surfactant - Google Patents [patents.google.com]

Advanced Spectroscopic Characterization of Diisooctylphenol: A Definitive Guide for Structural Elucidation

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of raw materials is the foundation of reproducible formulation. Diisooctylphenol—specifically the industrially dominant isomer 2,4-di-tert-octylphenol (CAS: 85958-96-9)—is a highly sterically hindered phenolic compound utilized as a critical intermediate in the synthesis of non-ionic surfactants, high-performance antioxidants, and specialized pharmaceutical excipients.

As a Senior Application Scientist, I have observed that batch-to-batch variability in downstream polymer or surfactant synthesis is frequently traced back to regiochemical impurities in the alkylphenol precursor. This whitepaper outlines a rigorous, self-validating analytical framework utilizing ATR-FTIR, NMR, and GC-EI-MS to unambiguously characterize diisooctylphenol, explaining the fundamental causality behind each experimental parameter.

Strategic Analytical Framework: The Causality of Multi-Modal Spectroscopy

Relying on a single spectroscopic method for alkylphenol characterization introduces critical blind spots. For instance, while Mass Spectrometry confirms the molecular weight, it cannot easily differentiate between 2,4-disubstituted and 2,6-disubstituted isomers. Conversely, Infrared spectroscopy identifies the phenolic hydroxyl group but lacks the resolution to map the highly branched carbon backbone.

To establish absolute structural proof, we must deploy an orthogonal, multi-modal workflow. The logic is sequential: FTIR confirms the functional groups and hydrogen-bonding state; NMR maps the exact regiochemistry (1,2,4-trisubstitution) and alkyl branching; and GC-EI-MS validates the exact mass and structural stability through radical fragmentation.

Caption: Multi-modal spectroscopic workflow for rigorous diisooctylphenol structural validation.

Attenuated Total Reflectance FTIR (ATR-FTIR): Eliminating Matrix Artifacts

The Causality of Method Selection: Historically, transmission FTIR using KBr pellets was the standard for solid or highly viscous liquid phenols. However, KBr is inherently hygroscopic. The absorbed moisture artificially broadens the O-H stretching region (3200–3600 cm⁻¹), masking the true hydrogen-bonding behavior of the sterically hindered phenol. By employing Attenuated Total Reflectance (ATR) with a diamond crystal, we eliminate matrix-induced water artifacts. This ensures that the observed O-H stretch is solely attributable to the intrinsic intermolecular interactions of diisooctylphenol.

Table 1: ATR-FTIR Peak Assignments for 2,4-Di-tert-octylphenol

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Mode | Diagnostic Significance |

| 3350 - 3450 | Broad, Medium | O-H stretch (Hydrogen-bonded) | Confirms presence of the phenolic hydroxyl group. |

| 2955, 2905, 2865 | Strong, Sharp | C-H stretch (Aliphatic) | High intensity reflects the massive aliphatic bulk of the two C8 chains. |

| 1605, 1505 | Medium | C=C stretch (Aromatic) | Validates the aromatic core. |

| 1385, 1365 | Medium, Doublet | C-H bending (gem-dimethyl) | Critical: The doublet confirms the highly branched tert-octyl structure (geminal dimethyls). |

| 820 | Strong | C-H out-of-plane bending | Confirms a 1,2,4-trisubstituted benzene ring. |

Nuclear Magnetic Resonance (NMR): Overcoming Proton Exchange Dynamics

The Causality of Solvent Selection: While Chloroform-d (CDCl₃) is the industry standard for solubilizing lipophilic alkylphenols[1], it allows rapid proton exchange of the phenolic -OH, often resulting in a broad, poorly defined singlet that is difficult to integrate.

For highly rigorous structural proof, we utilize DMSO-d₆ . The strong hydrogen-bonding acceptor capacity of DMSO locks the phenolic proton, drastically reducing its exchange rate. This shifts the -OH signal downfield (~9.2 ppm) into a clear, sharp singlet, cleanly separated from the aromatic protons (6.5–7.5 ppm). This allows for precise integration and absolute validation of the 1,2,4-substitution pattern, mirroring analytical standards documented in chemical databases like2[2].

Table 2: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale |

| 9.20 | Singlet (s) | 1H | Phenolic -OH | Locked via H-bonding with DMSO-d₆. |

| 7.25 | Doublet (d, J = 2.2 Hz) | 1H | Aromatic H-3 | Meta-coupled; situated between the two bulky octyl groups. |

| 7.05 | Doublet of doublets (dd) | 1H | Aromatic H-5 | Ortho-coupled to H-6, meta-coupled to H-3. |

| 6.70 | Doublet (d, J = 8.4 Hz) | 1H | Aromatic H-6 | Ortho to the hydroxyl group; shielded by electron donation. |

| 1.70 | Singlet (s) | 4H | Aliphatic -CH₂- | Methylene bridges within the two tert-octyl chains. |

| 1.35, 1.30 | Singlets (s) | 12H | gem-dimethyls | Two distinct environments for the ortho and para octyl groups. |

| 0.75, 0.70 | Singlets (s) | 18H | Terminal tert-butyls | Massive upfield integration confirms the highly branched termini. |

Electron Ionization Mass Spectrometry (EI-MS): Radical Cation Fragmentation

The Causality of Ionization Choice: While Electrospray Ionization (ESI) is excellent for polar pharmaceuticals, diisooctylphenol is highly lipophilic and lacks easily ionizable basic sites. Therefore, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) at 70 eV is the gold standard. EI-MS strips an electron to form the radical cation[M]•⁺, inducing reproducible, structurally diagnostic homolytic cleavages of the bulky alkyl chains.

Caption: Principal EI-MS fragmentation pathways of 2,4-diisooctylphenol at 70 eV.

Table 3: EI-MS Principal Ions

| m/z Ratio | Ion Type | Relative Abundance | Diagnostic Meaning |

| 318 | [M]•⁺ | ~10% | Confirms exact molecular weight of C₂₂H₃₈O[3]. |

| 303 | [M - CH₃]⁺ | ~25% | Alpha-cleavage of a methyl group from the tert-octyl chain. |

| 261 | [M - C₄H₉]⁺ | ~40% | Loss of the terminal tert-butyl radical. |

| 205 | [M - C₈H₁₇]⁺ | 100% (Base Peak) | Complete loss of one tert-octyl group, yielding a stable mono-octylphenolate cation. |

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in system suitability checks.

Protocol A: Anhydrous Sample Preparation & ATR-FTIR

-

System Suitability: Clean the diamond ATR crystal with HPLC-grade isopropanol. Run a background scan (air). The baseline must exhibit <0.01 absorbance units of noise between 4000–400 cm⁻¹.

-

Sample Application: Deposit 2–5 mg of diisooctylphenol directly onto the crystal.

-

Compression: Apply the pressure anvil until the software indicates optimal contact (typically ~50-80 psi). Causality: Insufficient pressure leads to weak signal and distorted peak ratios; over-pressuring damages the crystal.

-

Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

-

Validation: Ensure the baseline is flat. If a broad peak appears at 1640 cm⁻¹ (water bending), the sample has absorbed atmospheric moisture and must be desiccated under vacuum before re-analysis.

Protocol B: High-Resolution NMR Acquisition

-

Sample Prep: Dissolve 15 mg of diisooctylphenol in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Particulate matter causes magnetic field inhomogeneities, destroying the resolution required to see the 2.2 Hz meta-coupling on H-3.

-

Tuning & Shimming: Perform automated tuning and matching (ATM), followed by gradient shimming on the Z-axis until the DMSO residual peak full-width at half-maximum (FWHM) is <1.0 Hz.

-

Acquisition: Run a standard 1D ¹H experiment (zg30 pulse sequence) with a relaxation delay (D1) of 2.0 seconds and 16 scans.

-

Validation: Integrate the TMS peak to 0.00 ppm. The total integration of the aliphatic region (0.5–2.0 ppm) must equal exactly 34 protons relative to the 3 aromatic protons.

References

- Title: diisooctylphenol CAS#: 85958-96-9 Source: ChemicalBook URL

- Source: PubChem (National Center for Biotechnology Information)

- Source: National Institute of Technology and Evaluation (NITE)

Sources

The Strategic Utility of Diisooctylphenol Derivatives: From Industrial Surfactants to Advanced Bioprocessing

Executive Summary: The Structural Advantage of Diisooctylphenol

In the landscape of nonionic surfactants and functional excipients, diisooctylphenol (DIOP) occupies a highly specialized niche. Unlike linear alkylphenols, DIOP possesses a uniquely bulky, dual-branched hydrophobic tail (two isooctyl groups attached to a phenol ring). This steric bulk fundamentally alters its interfacial behavior, driving a lower Critical Micelle Concentration (CMC) and creating a highly expansive hydrophobic core within formed micelles.

For drug development professionals and industrial formulators, DIOP serves as a versatile hydrophobic anchor. Through targeted chemical derivatization—specifically ethoxylation and reductive amination—DIOP is transformed into high-performance microemulsifiers, soil-release agents, and polyetheramines. This whitepaper deconstructs the mechanistic utility of DIOP derivatives, bridging their proven industrial applications with emerging opportunities in bioprocessing and pharmaceutical formulation.

Derivatization Pathways and Mechanism of Action

The raw DIOP molecule is highly lipophilic and insoluble in water. To unlock its utility, the phenolic hydroxyl group is subjected to alkoxylation. The choice of alkylene oxide dictates the final application:

-

Ethoxylation (Nonionic Surfactants): Condensing DIOP with ethylene oxide (EO) yields polyethylene oxide condensates. The addition of 13 to 15 moles of EO produces a water-soluble surfactant with an optimal Hydrophilic-Lipophilic Balance (HLB) for stabilizing microemulsions and imparting soil-release properties to hydrophobic surfaces like polyester [1].

-

Propoxylation and Amination (Polyetheramines): Reacting DIOP with propylene oxide followed by reductive amination yields polyetheramines. These compounds are highly effective as deposit-control fuel additives, leveraging the amine headgroup to disperse carbonaceous deposits in internal combustion engines [3].

Figure 1: Chemical derivatization pathways of Diisooctylphenol (DIOP) and subsequent application domains.

Industrial Precedents: Validating the Chemistry

To understand how DIOP can be utilized in drug delivery, we must first analyze its proven industrial mechanisms.

High-Performance Detergency and Soil Release

Polyester fibers are inherently hydrophobic, making the removal of oily soils exceptionally difficult. DIOP condensed with 15 moles of ethylene oxide (DIOP-EO15) acts as a highly effective cosurfactant in detergent compositions. The dual-isooctyl tail strongly adsorbs onto the hydrophobic polyester surface, while the long polyethylene oxide chain extends into the aqueous phase, creating a hydrophilic barrier that prevents soil redeposition [1].

Wool Scouring and Complex Lipid Emulsification

In raw wool processing, DIOP ethoxylates (specifically those condensed with 13 moles of EO) are utilized to remove complex wool grease (lanolin) and suint. The bulky hydrophobic tail of DIOP is uniquely capable of penetrating and emulsifying the high-molecular-weight triglycerides and waxes found in raw wool, outperforming linear alcohol ethoxylates in phase-separation efficiency [4].

Microemulsion Cleaning Compositions

DIOP ethoxylates are critical components in thermodynamically stable liquid microemulsions. By lowering the interfacial tension between water and insoluble hydrocarbons to near-zero, DIOP enables the spontaneous formation of nanometer-sized oil droplets, creating optically clear, highly effective degreasing solutions [2].

Quantitative Data Summary: HLB Tuning of DIOP Derivatives

| Derivative Formulation | Moles of Alkylene Oxide | Est. HLB Range | Primary Application | Mechanistic Function |

| DIOP-EO 9 | 9 moles EO | 10.5 - 12.0 | Wool Scouring [4] | Emulsification of complex, high-MW waxes and triglycerides. |

| DIOP-EO 13 | 13 moles EO | 12.5 - 13.5 | Microemulsions [2] | Interfacial tension reduction for spontaneous nanodroplet formation. |

| DIOP-EO 15 | 15 moles EO | 13.5 - 15.0 | Soil-Release Detergents [1] | Steric stabilization and hydrophilic barrier formation on hydrophobic substrates. |

| DIOP-PO/NH3 | ~19 moles PO + NH3 | N/A (Cationic) | Fuel Additives [3] | Amine-mediated dispersion of carbonaceous engine deposits. |

Bridging to Pharma: DIOP in Bioprocessing and API Delivery

For drug development professionals, the physical chemistry that makes DIOP an excellent industrial degreaser translates directly to bioprocessing and formulation challenges .

Historically, octylphenol ethoxylates (e.g., Triton X-100) have been the gold standard for viral inactivation and cell lysis in biomanufacturing. However, due to regulatory phase-outs (e.g., REACH in Europe), the industry is actively seeking structurally related alternatives. DIOP ethoxylates offer a similar alkylphenol backbone but with a bulkier, branched geometry.

Furthermore, the ability of DIOP-EO15 to form spontaneous microemulsions [2] makes it a highly compelling candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS) . The expansive hydrophobic core of the DIOP micelle can accommodate bulky, poorly water-soluble Active Pharmaceutical Ingredients (APIs) (BCS Class II and IV drugs), enhancing their bioavailability.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must contain internal validation loops. Below are the step-by-step methodologies for synthesizing a DIOP surfactant and formulating it into a validated microemulsion.

Protocol 1: Synthesis and Validation of DIOP-EO15

Objective: Synthesize a nonionic surfactant by ethoxylating DIOP with 15 moles of ethylene oxide, ensuring precise molecular weight control.

-

Preparation: Charge a high-pressure stainless-steel autoclave with 1.0 molar equivalent of Diisooctylphenol.

-

Catalysis: Disperse 0.1% by weight of finely powdered Potassium Hydroxide (KOH) into the DIOP. Causality: KOH deprotonates the phenol, generating a highly nucleophilic phenoxide ion necessary for epoxide ring-opening.

-

Dehydration: Heat the mixture to 130°C under a vacuum (200 mbar) for 30 minutes to remove trace water. Causality: Water acts as a competing initiator, which would lead to the formation of undesired polyethylene glycol (PEG) byproducts.

-

Ethoxylation: Seal the autoclave and meter in 15.0 molar equivalents of Ethylene Oxide (EO) sequentially, maintaining pressure below 6 bar.

-

Neutralization: Once pressure drops (indicating complete EO consumption), cool to 80°C and neutralize the KOH with glacial acetic acid.

-

System Validation (Hydroxyl Value Titration): Determine the Hydroxyl Value (OHV) via acetylation and titration. The theoretical OHV for DIOP-EO15 (MW ≈ 978 g/mol ) is ~57.3 mg KOH/g. If the OHV deviates by >5%, the ethoxylation was incomplete or PEG byproducts formed, requiring process recalibration.

Protocol 2: Formulation of a DIOP-Based Microemulsion for API Solubilization

Objective: Create a thermodynamically stable, optically clear microemulsion using DIOP-EO13 to solubilize a hydrophobic compound.

-

Phase Titration: In a glass vial, combine 15% w/w Oil Phase (e.g., isopropyl myristate) and 25% w/w DIOP-EO13 surfactant.

-

Aqueous Addition: Under gentle magnetic stirring (300 rpm) at 25°C, titrate in 60% w/w Deionized Water dropwise.

-

Equilibration: Allow the system to equilibrate for 24 hours.

-

System Validation (Dynamic Light Scattering - DLS):

-

Visual Check: The solution must be optically transparent. Turbidity indicates a kinetically stable macroemulsion, not a microemulsion.

-

DLS Measurement: Measure the Z-average droplet size. A true microemulsion will yield a single peak with a droplet size of < 100 nm and a Polydispersity Index (PDI) < 0.2.

-

Feedback Loop: If the size is >100 nm or phase separation occurs, the HLB of the system is mismatched. Adjust by blending DIOP-EO13 with a lower HLB co-surfactant and repeat.

-

Figure 2: Self-validating workflow for the formulation of thermodynamically stable DIOP microemulsions.

Conclusion

Diisooctylphenol is far more than a legacy industrial chemical. Its unique dual-branched steric profile provides exceptional interfacial control, making its ethoxylated and aminated derivatives critical components in everything from high-performance soil-release detergents to advanced fuel additives. By understanding the causality behind its chemical behavior, formulation scientists can successfully repurpose DIOP derivatives as powerful tools in bioprocessing and complex drug delivery systems, provided rigorous self-validating protocols are employed.

References

- Source: Google Patents (US4116885A)

- Source: European Patent Office (EP1175473B1)

- Source: Google Patents (US5112364A)

- Source: European Patent Office (EP0494797A1)

Preliminary Toxicology Profile and Mechanistic Evaluation of Diisooctylphenol

Target Audience: Toxicologists, Drug Development Professionals, and Environmental Health Researchers Document Type: Technical Whitepaper

Executive Summary & Chemical Context

Diisooctylphenol (CAS: 85958-96-9) and its specific isomers, such as 2,4-diisooctylphenol (CAS: 86378-09-8)[][2], belong to the long-chain alkylphenol family. Historically utilized as chemical intermediates for phenolic resins and non-ionic surfactants (alkylphenol ethoxylates), these compounds are increasingly scrutinized for their toxicological profiles[3].

Due to the sparse isolated toxicological data on diisooctylphenol, this whitepaper employs a highly validated read-across methodology . By leveraging data from its structural analogs—dioctylphenol (CAS: 29988-16-7) and 4-tert-octylphenol (CAS: 140-66-9)—we can accurately predict its pharmacokinetic behavior and hazard profile[4]. The defining toxicological feature of diisooctylphenol is its potent capacity for endocrine disruption , driven by the steric mimicry of its phenolic ring to the A-ring of 17β-estradiol (E2), combined with the extreme lipophilicity of its dual octyl chains[5].

Mechanisms of Toxicity: The Endocrine Disruption Paradigm

As a Senior Application Scientist evaluating xenoestrogens, it is critical to understand that diisooctylphenol (DP) does not operate through a single toxicodynamic pathway. Its toxicity is mediated through a bipartite signaling architecture: classical genomic pathways and rapid non-genomic cascades.

The Genomic Pathway (Classical ER-α Agonism)

Alkylphenols bind directly to the nuclear estrogen receptor-alpha (ER-α)[5]. While their binding affinity is generally lower than endogenous E2, the extreme hydrophobicity of the diisooctyl moiety allows DP to stably occupy the hydrophobic cavity of the ER ligand-binding domain. Upon binding, the receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs), driving the aberrant transcription of genes associated with cellular proliferation and tumor progression[5].

The Non-Genomic Pathway (GPR30 & ERα36)

Recent toxicological models reveal that alkylphenols trigger rapid, non-genomic signaling via membrane-bound receptors such as GPR30 and the truncated ER variant, ERα36[6]. Exposure to alkylphenols rapidly activates PI3K and MAPK/ERK kinase cascades[7]. Furthermore, this pathway modulates the expression of the DNA-methyltransferase-3 (DNMT3) family, linking acute endocrine disruptor exposure to long-term epigenetic reprogramming and the proliferation of hormone-dependent cancers (e.g., seminomas)[6].

Fig 1. Genomic and non-genomic ER signaling pathways triggered by diisooctylphenol.

Quantitative Toxicological Profile (Read-Across Data)

Based on structural homology with dioctylphenol and octylphenol, diisooctylphenol exhibits low acute systemic toxicity but poses severe local irritation and chronic environmental hazards[8]. The dual alkyl chains increase the Log Kow (estimated > 5.0), significantly enhancing its bioaccumulation potential in lipid-rich tissues[4].

| Toxicological Endpoint | Surrogate/Analog Used | Quantitative Value | Hazard Implication |

| Acute Oral Toxicity (LD50) | Dioctylphenol / Octylphenol | > 2000 mg/kg (Rat) | Low acute systemic toxicity[8] |

| Acute Dermal Toxicity (LD50) | Dioctylphenol | ~ 1880 mg/kg (Rabbit) | Moderate dermal toxicity |

| Skin/Eye Irritation | Octylphenol | Corrosive / Severe Damage | Category 1B (Skin) / Category 1 (Eye) |

| Repeated Dose (NOAEL) | Octylphenol | 15 mg/kg bw/day (Rat) | Chronic systemic effects at high doses[8] |

| Aquatic Toxicity (ED50) | Octylphenol | 50 µM (C. elegans) | Highly toxic to aquatic life[4] |

Validated Experimental Methodologies

To empirically validate the endocrine-disrupting potential of diisooctylphenol in your laboratory, the following self-validating protocols must be employed. These methods are designed to isolate specific mechanisms while controlling for the compound's extreme lipophilicity.

Protocol 1: Genomic ERE-Luciferase Reporter Assay

Purpose: To quantify the classical ER-α agonism of diisooctylphenol. Causality & Logic: Standard fetal bovine serum (FBS) contains endogenous estrogens that will mask the xenoestrogen signal. We utilize Dextran-Coated Charcoal (DCC)-stripped serum to create a "hormone-free" baseline.

-

Cell Preparation: Seed MCF-7 breast cancer cells in 96-well plates at

cells/well using phenol red-free DMEM supplemented with 5% DCC-stripped FBS. Rationale: Phenol red is a weak estrogen mimic; its removal prevents baseline receptor activation. -

Co-Transfection: Transfect cells with an ERE-Firefly Luciferase reporter plasmid and a constitutively active CMV-Renilla Luciferase plasmid. Rationale: The Renilla plasmid acts as an internal control, validating that any drop in Firefly signal is due to lack of agonism, not cell death (self-validating system).

-

Dosing: After 24 hours, treat cells with DP (0.1 µM to 50 µM).

-

Positive Control: 10 nM 17β-estradiol (E2).

-

Negative Control: 0.1% DMSO (Vehicle).

-

-

Readout: Lyse cells after 24 hours of exposure and measure dual luminescence. Normalize Firefly relative light units (RLU) against Renilla RLU.

Protocol 2: Rapid Non-Genomic Calcium Imaging via Fura-2

Purpose: To evaluate the rapid, non-genomic membrane receptor (GPR30) activation by DP[7]. Causality & Logic: Because DP is highly lipophilic, it can perturb cell membranes. Using a ratiometric dye like Fura-2 cancels out artifacts caused by uneven dye loading, cell thickness variations, or membrane leakage.

-

Dye Loading: Incubate GH3/B6/F10 somatomammotrope cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C. Rationale: Pluronic F-127 is a non-ionic surfactant that prevents the lipophilic Fura-2 AM from aggregating in the aqueous buffer.

-

De-esterification: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate for an additional 30 minutes. Rationale: This allows intracellular esterases to cleave the acetoxymethyl (AM) ester, trapping the active, Ca2+-sensitive Fura-2 dye inside the cell.

-

Perfusion & Dosing: Mount the coverslip in a perfusion chamber. Establish a baseline for 2 minutes, then perfuse with 10 µM DP.

-

Acquisition: Excite alternatingly at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), capturing emission at 510 nm. Calculate the 340/380 ratio to quantify absolute intracellular calcium oscillations.

Fig 2. High-throughput in vitro workflow for evaluating DP-induced endocrine disruption.

References

-

Title: Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. Source: NIH PubMed Central (PMC) URL: [Link]

-

Title: An Alkylphenol Mix Promotes Seminoma Derived Cell Proliferation through an ERalpha36-Mediated Mechanism. Source: PLOS One URL: [Link]

-

Title: Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes. Source: NIH PubMed Central (PMC) URL: [Link]

-

Title: Octylphenols: Human health tier II assessment. Source: National Industrial Chemicals Notification and Assessment Scheme (NICNAS) URL: [Link]

-

Title: Environmental Risk Evaluation Report: 4-tert-Octylphenol. Source: Environment Agency (GOV.UK) URL: [Link]

Sources

- 2. J-CHECK(English) [nite.go.jp]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Alkylphenol Mix Promotes Seminoma Derived Cell Proliferation through an ERalpha36-Mediated Mechanism | PLOS One [journals.plos.org]

- 7. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Diisooctylphenol and the Alkylphenol Family: Synthesis, Applications, and Toxicological Profiling

Executive Summary

Alkylphenols represent a critical class of nonionic precursor chemicals synthesized via the Friedel-Crafts alkylation of phenol with various olefins. While monoalkylated variants like nonylphenol (NP) and 4-tert-octylphenol (OP) dominate environmental literature due to their widespread use and aquatic toxicity, diisooctylphenol (DIOP) represents a specialized, dialkylated analog. The presence of two bulky isooctyl groups fundamentally alters its physicochemical profile, shifting its hydrophilic-lipophilic balance (HLB) and steric interactions. This whitepaper provides an in-depth technical analysis of DIOP, comparing its chemical behavior, industrial utility, and toxicological footprint against other prominent alkylphenols.

Chemical Profiling and Synthesis Dynamics

DIOP is primarily utilized as a hydrophobic initiator for complex polymeric surfactants and advanced fuel additives. Its synthesis involves reacting phenol with diisobutylene or octene isomers under acidic catalysis to yield a dialkylated product.

In industrial applications, DIOP undergoes oxyalkylation . By acting as an initiator, DIOP is condensed with alkylene oxides (such as ethylene oxide or propylene oxide) to form polyethers. For instance, condensing DIOP with 15 moles of ethylene oxide yields highly effective nonionic surfactants utilized in microemulsion cleaning compositions and advanced detergents[1].

Synthesis pathway of polyetheramines from diisooctylphenol.

Comparative Analysis of Alkylphenols

To understand DIOP's unique position, it must be benchmarked against its monoalkylated counterparts. NP and OP are notorious for their environmental persistence. DIOP, being dialkylated, exhibits greater steric bulk and lipophilicity (higher Log Kow). This structural divergence influences both its industrial utility—providing distinct micellar packing properties—and its environmental bioaccumulation potential[2].

Table 1: Comparative Physicochemical and Toxicological Profile of Key Alkylphenols

| Compound | Substitution | Approx. Molecular Weight | Log Kow | Primary Industrial Applications | Endocrine Disruption Potential |

| 4-tert-Octylphenol | Mono-alkyl (C8) | 206.3 g/mol | 4.12 | Resins, Surfactant precursor | High (Potent ER agonist) |

| Nonylphenol | Mono-alkyl (C9) | 220.4 g/mol | 4.48 | Detergents, Emulsifiers | High (Widespread aquatic toxicity) |

| Diisooctylphenol | Di-alkyl (2 x C8) | 318.5 g/mol | > 5.0 | Polyetheramines, Specialty Surfactants | Moderate-High (Sterically hindered but highly bioaccumulative) |

Industrial and Pharmaceutical Applications

Beyond basic surfactants, DIOP and related alkylphenols are leveraged in highly specialized chemical engineering contexts:

-

Chlorine-Free Polyetheramines: DIOP-initiated polyethers are reductively aminated to produce advanced fuel additives. Older synthetic routes relied on ethylene chlorohydrin, which left residual chlorine in the product, leading to severe engine corrosion. The modern reductive amination of DIOP eliminates this issue, providing a clean, high-performance detergent for fuel injectors and intake valves[3].

-

Cosmetic and Pharmaceutical Hydrogels: Alkylphenol ethoxylates are incorporated into reversibly gelling polymer networks. By randomly bonding poloxamers to polyacrylic acid, formulators create hydrogels that undergo a solution-to-gel transition in response to temperature or pH changes, making them ideal for targeted drug delivery and cosmetic formulations[4].

Environmental Fate and Toxicological Mechanisms

The primary environmental concern regarding alkylphenols stems from the degradation of their ethoxylated derivatives (APEOs). When discharged into wastewater treatment plants, bacterial degradation systematically cleaves the hydrophilic ethoxylate chain. This process leaves behind the highly lipophilic parent alkylphenol (e.g., DIOP, NP, or OP)[2].

These free alkylphenols possess a phenolic ring that structurally mimics the A-ring of 17β-estradiol. This structural homology allows them to bind to the Estrogen Receptor (ER) in wildlife and humans, triggering inappropriate transcriptional activation and leading to severe endocrine disruption.

Environmental degradation of alkylphenol ethoxylates and ER-mediated endocrine disruption.

Experimental Methodologies

Protocol 1: Chlorine-Free Synthesis of Diisooctylphenol Polyetheramines

This protocol outlines the synthesis of DIOP-based fuel additives, prioritizing the elimination of corrosive halogenated intermediates[3].

-

Initiator Preparation & Dehydration: Disperse 0.1% by weight of finely powdered potassium hydroxide (KOH) into diisooctylphenol. Heat the mixture to 130°C under a vacuum of 200 mbar.

-

Causality: The vacuum environment is critical to strip residual traces of water from the system. If water remains, it acts as a competing initiator, leading to the formation of undesired polyalkylene glycols instead of the target alkylphenol polyether. The KOH deprotonates the phenol, generating a highly nucleophilic phenoxide ion required for the subsequent ring-opening reaction.

-

-

Oxyalkylation: Introduce propylene oxide in a molar ratio of 1:8 to 1:15 while maintaining the temperature between 100°C and 120°C.

-

Causality: Propylene oxide is strictly preferred over ethylene oxide in fuel additive applications because the resulting poly(propylene oxide) chain imparts superior solubility in hydrocarbon fuels.

-

-

Reductive Amination: Transfer the resulting polyether to a high-pressure autoclave. Introduce ammonia in a 10- to 60-fold molar excess, along with hydrogen gas, over a Raney nickel catalyst at 160–250°C and up to 600 bar.

-

Causality: The massive molar excess of ammonia drives the reaction equilibrium toward the primary amine, suppressing the formation of secondary or tertiary amines. The catalyst and hydrogen facilitate the reduction of the intermediate imine.

-

-

Self-Validation Step (Amine Titration): Withdraw an aliquot and perform an acid-base titration to determine the amine number. The system self-validates if the experimental amine number reaches ≥95% of the theoretical yield, confirming that the terminal hydroxyl groups have been successfully converted to amines.

Protocol 2: Yeast Estrogen Screen (YES) Assay for Alkylphenol Toxicity

To quantify the endocrine-disrupting potential of DIOP relative to NP and OP, a recombinant YES assay is employed.

-

Yeast Culturing: Inoculate a growth medium with recombinant Saccharomyces cerevisiae engineered to express the human estrogen receptor (hER) and a lacZ reporter plasmid.

-

Causality: Using a recombinant yeast model isolates the ER-binding mechanism from complex mammalian metabolic pathways, allowing for a direct, unconfounded assessment of the alkylphenol's structural mimicry of estradiol.

-

-

Compound Exposure: Seed the yeast into a 96-well plate. Introduce serial dilutions of diisooctylphenol, octylphenol, and nonylphenol. Incubate for 72 hours.

-

Causality: A 72-hour incubation ensures sufficient time for the diffusion of the highly lipophilic alkylphenols across the rigid yeast cell wall, subsequent receptor binding, and the robust transcription/translation of the β-galactosidase reporter enzyme.

-

-

Colorimetric Readout & Self-Validation: Add the chromogenic substrate chlorophenol red-β-D-galactopyranoside (CPRG). Measure absorbance at 540 nm.

-